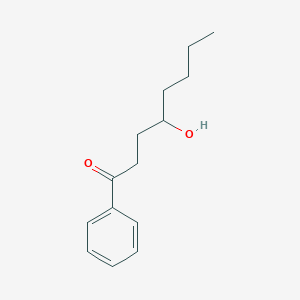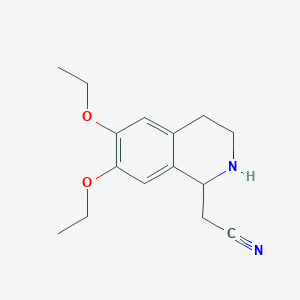![molecular formula C10H16O B070828 3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI) CAS No. 174512-63-1](/img/structure/B70828.png)
3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI), commonly known as 3-OT, is a bicyclic organic compound that belongs to the class of heterocyclic compounds. It is a chiral molecule with a molecular formula of C10H16O and a molecular weight of 152.23 g/mol. 3-OT has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 3-OT is not fully understood. However, it is believed that 3-OT exerts its biological activities by interacting with specific molecular targets in cells. For example, 3-OT has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-OT are diverse and depend on the specific biological activity being studied. For example, 3-OT has been found to inhibit the production of pro-inflammatory cytokines, reduce the growth of cancer cells, and exhibit anti-microbial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-OT in lab experiments is its diverse range of biological activities, which makes it a promising candidate for drug development. However, a limitation of using 3-OT is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-OT. One direction is to further investigate its mechanism of action and molecular targets in cells. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, future studies could focus on improving the solubility of 3-OT to make it more viable for in vivo studies.
Métodos De Síntesis
The synthesis of 3-OT can be achieved through several methods, including the Diels-Alder reaction and the acid-catalyzed cyclization of 2-methyl-1,3-butadiene and acetone. In one study, 3-OT was synthesized through the acid-catalyzed cyclization of 2-methyl-1,3-butadiene and acetone in the presence of sulfuric acid. The reaction yielded 3-OT with a purity of 99.8%.
Aplicaciones Científicas De Investigación
3-OT has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. In one study, 3-OT was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study showed that 3-OT exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
174512-63-1 |
|---|---|
Nombre del producto |
3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI) |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-7(10)9(3)8(5-10)11-9/h6-8H,4-5H2,1-3H3/t7-,8+,9-,10+/m1/s1 |
Clave InChI |
KYPLHUCTKYSSKM-RGOKHQFPSA-N |
SMILES isomérico |
CC(C)[C@@]12C[C@@H]1[C@@]3([C@H](C2)O3)C |
SMILES |
CC(C)C12CC1C3(C(C2)O3)C |
SMILES canónico |
CC(C)C12CC1C3(C(C2)O3)C |
Sinónimos |
3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



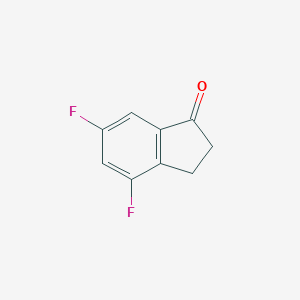
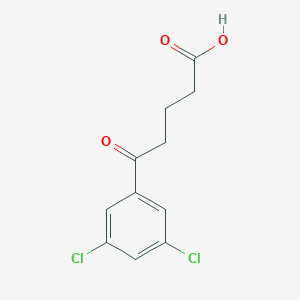


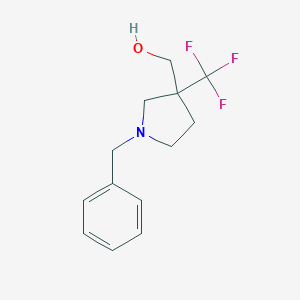


![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)
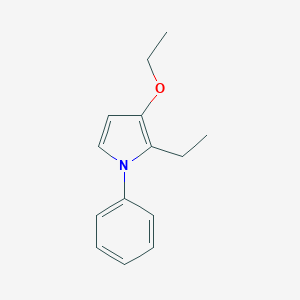
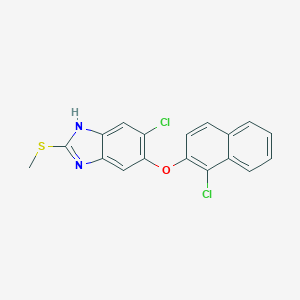
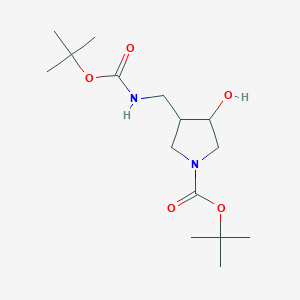
![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)
